molecular formula C10H17BrO2 B14886578 7-(2-Bromoethyl)-1,4-dioxaspiro[4.5]decane

7-(2-Bromoethyl)-1,4-dioxaspiro[4.5]decane

Cat. No.: B14886578
M. Wt: 249.14 g/mol
InChI Key: KIRSLBXRVOUKQO-UHFFFAOYSA-N
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Description

7-(2-Bromoethyl)-1,4-dioxaspiro[45]decane is a spirocyclic compound characterized by a unique structure where a 1,4-dioxane ring is fused to a cyclohexane ring through a spiro carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-Bromoethyl)-1,4-dioxaspiro[4.5]decane typically involves the reaction of 1,4-dioxaspiro[4.5]decane with a bromoethylating agent under controlled conditions. One common method involves the use of 2-bromoethanol in the presence of a strong acid catalyst to facilitate the formation of the bromoethyl group. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

7-(2-Bromoethyl)-1,4-dioxaspiro[4.5]decane undergoes various chemical reactions, including:

    Substitution Reactions: The bromoethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the bromoethyl group can lead to the formation of ethyl derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of azido, thiol, or alkoxy derivatives.

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of ethyl derivatives.

Scientific Research Applications

7-(2-Bromoethyl)-1,4-dioxaspiro[4.5]decane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of spirocyclic drugs with enhanced stability and bioavailability.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 7-(2-Bromoethyl)-1,4-dioxaspiro[4.5]decane involves its reactivity towards nucleophiles and electrophiles. The bromoethyl group serves as a reactive site for substitution reactions, while the spirocyclic structure provides stability and rigidity to the molecule. The compound can interact with various molecular targets, including enzymes and receptors, through covalent or non-covalent interactions, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    6,10-Dioxaspiro[4.5]decane-7,9-dione: A spirocyclic compound with similar structural features but different functional groups.

    Spiro[4.5]decane derivatives: Compounds with variations in the substituents attached to the spiro carbon.

Uniqueness

7-(2-Bromoethyl)-1,4-dioxaspiro[4.5]decane is unique due to the presence of the bromoethyl group, which imparts distinct reactivity and potential for diverse chemical transformations. Its spirocyclic structure also contributes to its stability and versatility in various applications.

Properties

Molecular Formula

C10H17BrO2

Molecular Weight

249.14 g/mol

IUPAC Name

7-(2-bromoethyl)-1,4-dioxaspiro[4.5]decane

InChI

InChI=1S/C10H17BrO2/c11-5-3-9-2-1-4-10(8-9)12-6-7-13-10/h9H,1-8H2

InChI Key

KIRSLBXRVOUKQO-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC2(C1)OCCO2)CCBr

Origin of Product

United States

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